molecular formula C7H16ClN3O B2366402 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride CAS No. 1878530-94-9

4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride

Cat. No.: B2366402
CAS No.: 1878530-94-9
M. Wt: 193.68
InChI Key: HSSRMTKEQVIPPH-UHFFFAOYSA-N
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Description

4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O. It is a hydrochloride salt form of 4-Amino-1-pyrazolidin-1-ylbutan-1-one, which is a pyrazolidine derivative. This compound is known for its unique structure, which includes a pyrazolidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride typically involves the reaction of 4-Amino-1-pyrazolidin-1-ylbutan-1-one with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 4-Amino-1-pyrazolidin-1-ylbutan-1-one and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: The 4-Amino-1-pyrazolidin-1-ylbutan-1-one is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then stirred for a specific period until the formation of the hydrochloride salt is complete.

    Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum to obtain the pure hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.

    Optimization: Reaction conditions such as temperature, pH, and reaction time are optimized for maximum yield and purity.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced forms like primary or secondary amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound targets enzymes involved in critical biological pathways, such as DNA replication or protein synthesis.

    Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    4-Amino-1-pyrazolidin-1-ylbutan-1-one: The parent compound without the hydrochloride salt.

    Pyrazolidine Derivatives: Other compounds with similar pyrazolidine ring structures, such as 4-Amino-1-pyrazolidin-1-ylbutan-2-one.

Uniqueness: 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for pharmaceutical applications compared to its non-salt counterparts.

Properties

IUPAC Name

4-amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-4-1-3-7(11)10-6-2-5-9-10;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSRMTKEQVIPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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